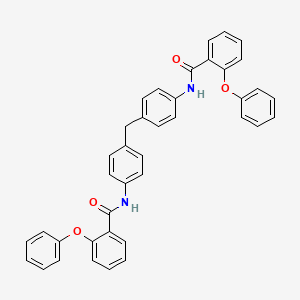

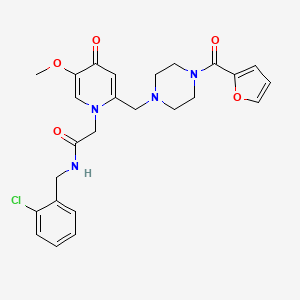

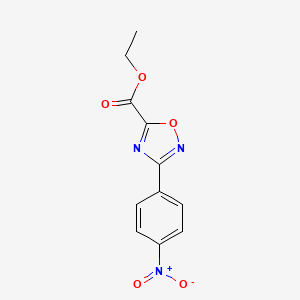

![molecular formula C14H11N3O3 B2689481 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1245569-60-1](/img/structure/B2689481.png)

7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are important scaffolds which are present in many synthetic drugs . They have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been studied in detail. The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows signals corresponding to the aromatic protons, the methyl group, and the NH protons . The 13C NMR spectrum provides information about the carbon atoms in the molecule .

Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 332–334 °C (decomposition in MeOH) . The IR spectrum shows characteristic absorption bands corresponding to various functional groups in the molecule .

Aplicaciones Científicas De Investigación

Angiotensin II Receptor Antagonists Development

The compound belongs to a broader class of chemicals involved in the development of potent angiotensin II (AII) receptor antagonists. These antagonists have been investigated for their potential in vitro and in vivo activities against hypertension. For instance, derivatives of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid have shown significant promise in this area, with modifications at the 3- and 5-positions being crucial for enhancing their activity. The methyl substituent at the 3-position, in particular, has been identified as essential for potent in vivo activity, indicating the potential utility of similar compounds in therapeutic applications (Shiota et al., 1999).

Regioselective Synthesis and Modification

The compound is also part of research focused on the regioselective synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives. These activities include the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the compound's versatility and potential for creating a variety of structurally related molecules with potential biological activities. Such studies demonstrate the compound's role in facilitating the development of new chemicals through selective synthesis processes (Drev et al., 2014).

Structural and Supramolecular Insights

Research on thiazolo[3, 2-a]pyrimidines, while not directly mentioning the exact compound, provides insights into the structural and supramolecular characteristics that could be relevant to derivatives of 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. These studies reveal how substituents at various positions influence molecular packing and intermolecular interactions, offering valuable information for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Anti-inflammatory Activities

Some derivatives of thiazolo[3,2-a]pyrimidine, which share a structural resemblance to the compound , have been synthesized and evaluated for their anti-inflammatory activities. These studies contribute to understanding how structural modifications can enhance or diminish the biological activities of such compounds, highlighting the potential of this compound derivatives in medicinal chemistry (Tozkoparan et al., 1999).

Biological and Pharmacological Potentials

Explorations into the biological and pharmacological potentials of pyrazolo[1,5-a]pyrimidine derivatives, including those with modifications similar to this compound, are ongoing. These compounds have been tested for various activities, including antimicrobial, antifungal, and anticancer properties. This research underscores the broad spectrum of potential applications for compounds within this chemical class, from therapeutic agents to biological probes (Rahmouni et al., 2016).

Propiedades

IUPAC Name |

7-methyl-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-8-7-10(14(19)20)15-12-11(13(18)16-17(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXFOFYWWMACRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

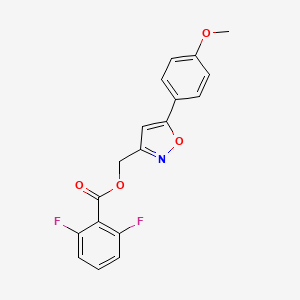

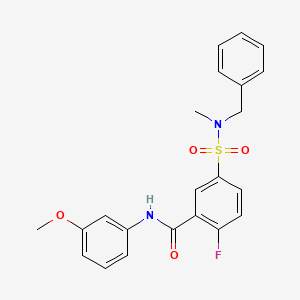

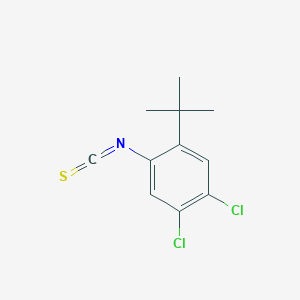

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2689407.png)

![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)